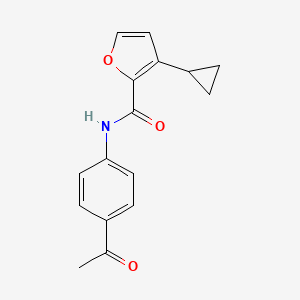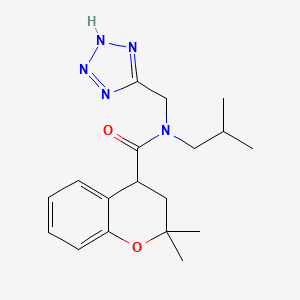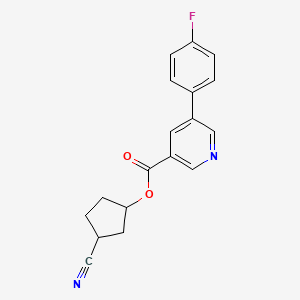
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide, also known as ACPC, is a chemical compound with potential applications in scientific research. ACPC is a member of the furan carboxamide family, which has been studied for their diverse biological activities.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide involves its interaction with the NMDA receptor complex. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide binds to a specific site on the NMDA receptor, enhancing its activity and increasing the influx of calcium ions into the neuron. This leads to the activation of various signaling pathways involved in synaptic plasticity, learning, and memory. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to modulate the activity of other ion channels and receptors, such as the alpha7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA levels in the brain, the regulation of oxidative stress and inflammation, and the activation of various signaling pathways involved in synaptic plasticity and neuroprotection. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have effects on cardiovascular function, such as the reduction of blood pressure and heart rate.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide also has some limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
未来方向
There are several future directions for the study of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and its potential applications in scientific research. One direction is the development of more efficient and scalable synthesis methods for N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and other furan carboxamide compounds. Another direction is the investigation of the effects of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide on other neurotransmitter systems and ion channels, such as the GABAergic system and the voltage-gated calcium channels. Additionally, the potential therapeutic applications of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, warrant further investigation.
合成方法
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-furancarboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final compound is obtained through purification and isolation steps. The synthesis of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been reported in several publications, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
科学研究应用
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been studied for its potential applications in neuroscience research, particularly in the modulation of glutamatergic neurotransmission. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and death in various models of neurodegenerative diseases.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10(18)11-4-6-13(7-5-11)17-16(19)15-14(8-9-20-15)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJKBPZNMAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)